

An In-depth Technical Guide to the Properties of Carboxybetaine Methacrylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Carboxybetaine methacrylate

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Introduction

Carboxybetaine methacrylate (CBMA) is a zwitterionic monomer that has garnered significant attention in the biomedical field. Its polymer, poly(**carboxybetaine methacrylate**) (PCBMA), is renowned for its exceptional biocompatibility, robust antifouling properties, and stimuli-responsive behavior.^{[1][2]} This technical guide provides a comprehensive overview of the core properties of CBMA and PCBMA, offering detailed experimental protocols and quantitative data to support researchers and professionals in drug development and biomedical applications. PCBMA presents a compelling alternative to more traditional polymers like polyethylene glycol (PEG), offering unique advantages in creating advanced biomedical materials.^[1]

Chemical and Physical Properties

CBMA is characterized by a methacrylate group and a carboxybetaine moiety, which contains both a quaternary ammonium cation and a carboxylate anion.^[1] This zwitterionic nature is fundamental to its unique properties. The length of the spacer group between the cationic and anionic charges can be varied, influencing the polymer's characteristics.^[1]

Chemical Structure

The most common variant of **carboxybetaine methacrylate** is 2-((2-(methacryloyloxy)ethyl)dimethylammonio)acetate.

IUPAC Name: 2-((2-(methacryloyloxy)ethyl)dimethylammonio)acetate[3]

Chemical Formula: $C_{10}H_{17}NO_4$ [4]

Molecular Weight: 215.25 g/mol [4]

Physical Properties

The physical properties of the CBMA monomer are summarized in the table below.

Property	Value	Reference
Appearance	White to light yellow powder/crystal	
Melting Point	87 - 91.0 °C	[4]
Solubility	Soluble in water and ethanol. [5]	[5]

Core Properties of Poly(carboxybetaine methacrylate) (PCBMA)

PCBMA inherits the zwitterionic character of its monomer, leading to a unique combination of properties that are highly desirable for biomedical applications.

Antifouling Properties

The exceptional resistance of PCBMA to nonspecific protein adsorption and biofilm formation is one of its most celebrated attributes. This "superlow fouling" characteristic is attributed to the tightly bound hydration layer formed around the zwitterionic groups, which acts as a physical and energetic barrier to protein and bacterial adhesion.[6][7]

Antifouling Metric	Result	Conditions	Reference
Fibrinogen Adsorption	< 0.3 ng/cm ²	On gold surfaces grafted with PCBMA, measured by SPR.	[6] [7]
Human Plasma Protein Adsorption	Highly resistant	On PCBMA-grafted surfaces at 25, 30, and 37 °C.	[6]
Bacterial Biofilm Reduction (P. aeruginosa)	95% reduction	Up to 240 hours at 25 °C compared to glass.	[6]
Bacterial Biofilm Reduction (P. putida)	95% reduction	Up to 192 hours at 30 °C compared to glass.	[6]

Biocompatibility

PCBMA exhibits excellent biocompatibility, with numerous studies demonstrating its low cytotoxicity and ability to support cell viability. This makes it a prime candidate for applications involving direct contact with biological systems.

Biocompatibility Metric	Result	Cell Line/Model	Reference
Cell Viability in Hydrogels	> 90%	NIH-3T3, MG63, and HepG2 cells encapsulated for up to 9 days.	[2] [8]
Cytotoxicity of Nanoparticles	Negligible	High cell viability of HepG2 and 3T3 cells.	[2]
Cell Adhesion Resistance	Comparable to EG6 SAMs	B16F1, Rat2, and CHO-k1 cell lines.	[9]
CTC Capture and Release	94.78 ± 4.44% viability	Released HCT116 cells.	[10]

Mechanical Properties of PCBMA Hydrogels

The mechanical properties of PCBMA hydrogels can be tuned by altering the crosslinker density, making them adaptable for various applications, from soft tissue engineering to more robust implantable devices.

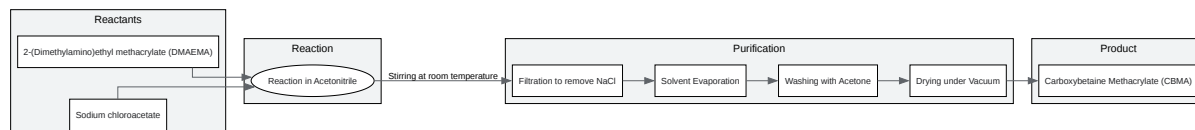
Mechanical Property	Value Range	Conditions	Reference
Elastic Modulus (Soft Hydrogels)	< 12 kPa	0.1% and 0.5% crosslinker.	[11]
Elastic Modulus (Stiff Hydrogels)	> 48 kPa	1% and 5% crosslinker.	[11]
Equilibrium Water Content (EWC)	> 80%	Across different crosslinker densities.	[11]
Compressive Stress	0.015 - 0.35 MPa	At 80% compressive strain, with increasing crosslinker.	[11]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of CBMA and PCBMA.

Synthesis of 2-((2-(methacryloyloxy)ethyl)dimethylammonio)acetate

This protocol describes a common method for synthesizing a CBMA monomer.



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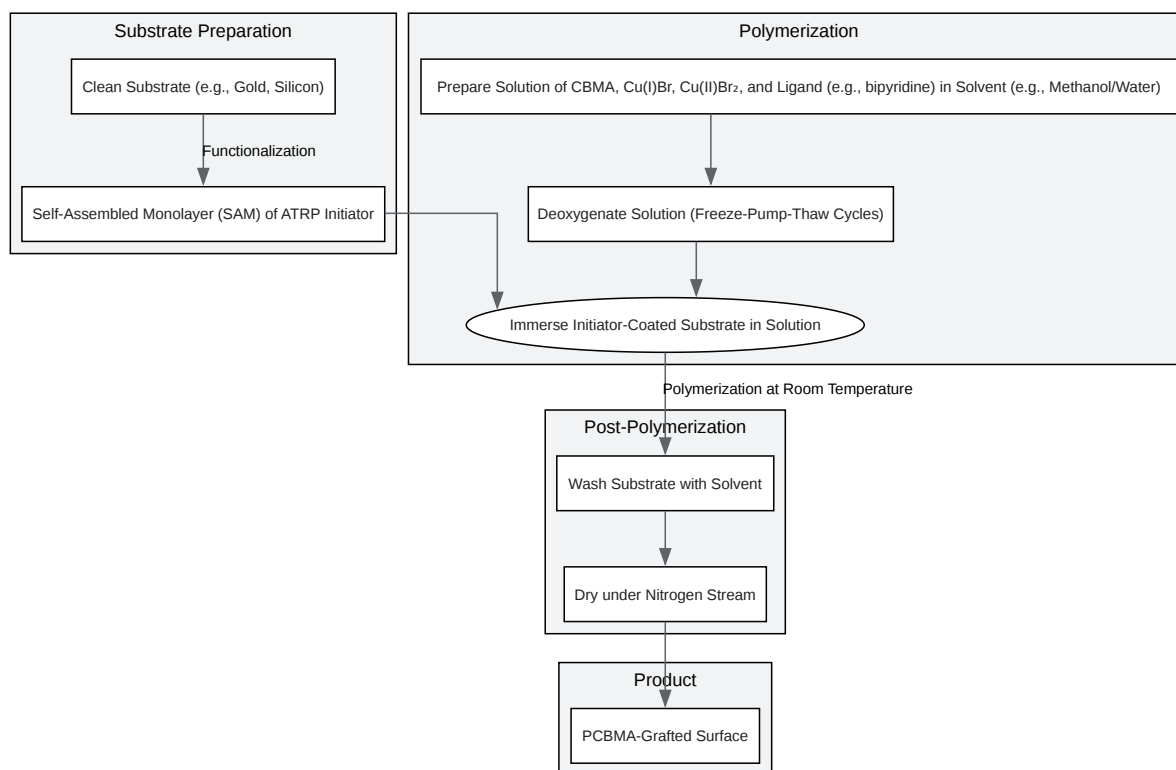
Caption: Synthesis workflow for **carboxybetaine methacrylate** (CBMA).

Methodology:

- Dissolve 2-(Dimethylamino)ethyl methacrylate (DMAEMA) and a slight molar excess of sodium chloroacetate in acetonitrile.
- Stir the mixture vigorously at room temperature for 24-48 hours.
- After the reaction, filter the mixture to remove the precipitated sodium chloride.
- Evaporate the acetonitrile from the filtrate under reduced pressure.
- Wash the resulting viscous product multiple times with acetone to remove unreacted starting materials.
- Dry the final product, a white solid, under vacuum.

Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) of CBMA

This protocol outlines the grafting of PCBMA brushes from a substrate, a common method to create antifouling surfaces.



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Caption: Workflow for surface-initiated ATRP of CBMA.

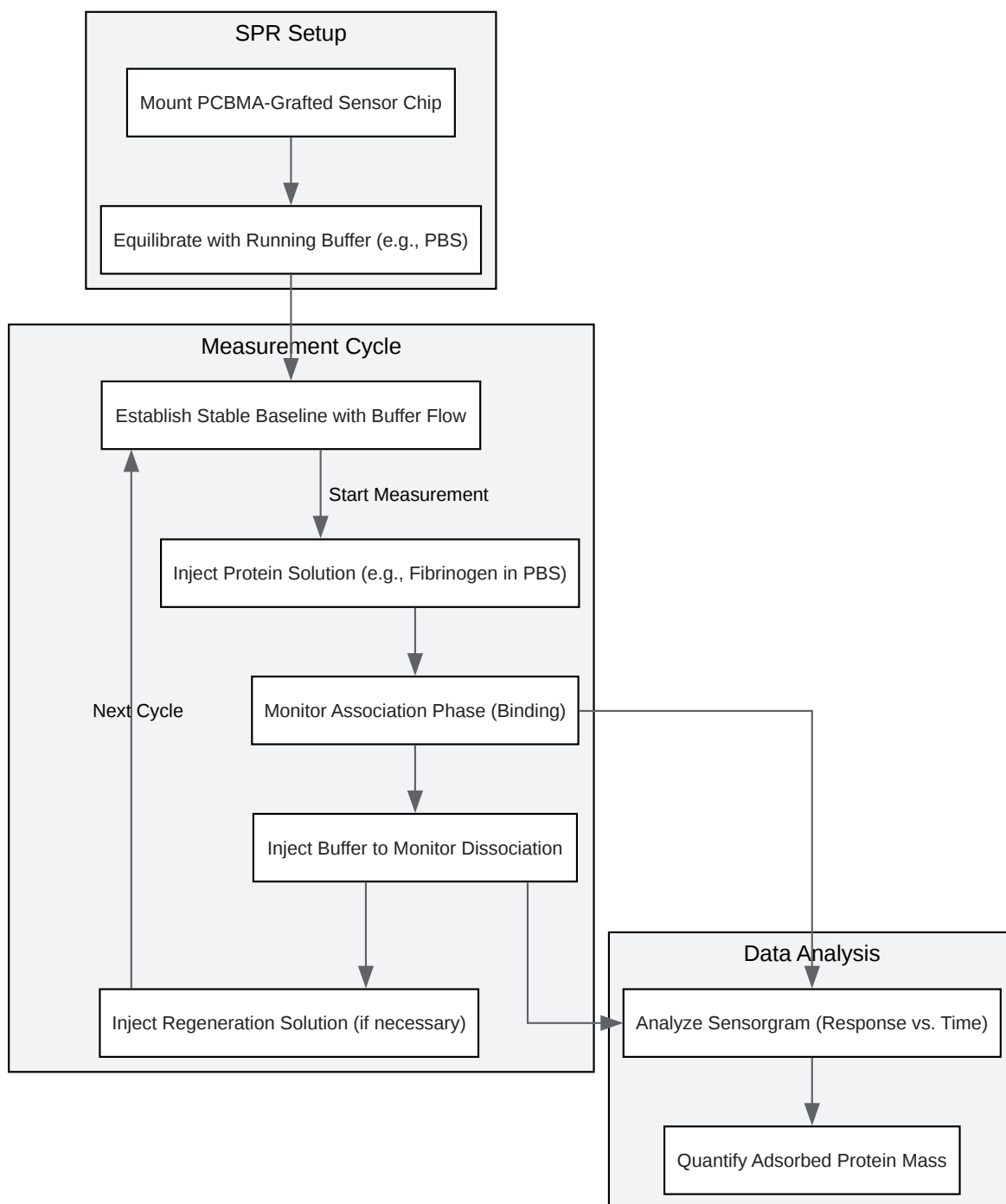
Methodology:

- Substrate Preparation:

- Thoroughly clean the substrate (e.g., gold-coated silicon wafer) with appropriate solvents.
- Functionalize the clean substrate with a self-assembled monolayer (SAM) of an ATRP initiator (e.g., by immersing in a solution of an initiator-terminated thiol for gold surfaces).
- Polymerization:
 - In a reaction vessel, dissolve the CBMA monomer, copper(I) bromide (Cu(I)Br), copper(II) bromide (Cu(II)Br₂), and a ligand (e.g., 2,2'-bipyridine) in a suitable solvent mixture (e.g., methanol and water).
 - Deoxygenate the solution by several freeze-pump-thaw cycles.
 - Immerse the initiator-coated substrate into the deoxygenated solution under an inert atmosphere (e.g., nitrogen or argon).
 - Allow the polymerization to proceed at room temperature for a specified time to achieve the desired polymer brush thickness.
- Post-Polymerization:
 - Remove the substrate from the reaction solution and wash it thoroughly with the solvent to remove any non-grafted polymer and catalyst.
 - Dry the PCBMA-grafted surface under a stream of nitrogen.

Protein Adsorption Measurement by Surface Plasmon Resonance (SPR)

This protocol details the use of SPR to quantify the antifouling properties of PCBMA-coated surfaces.



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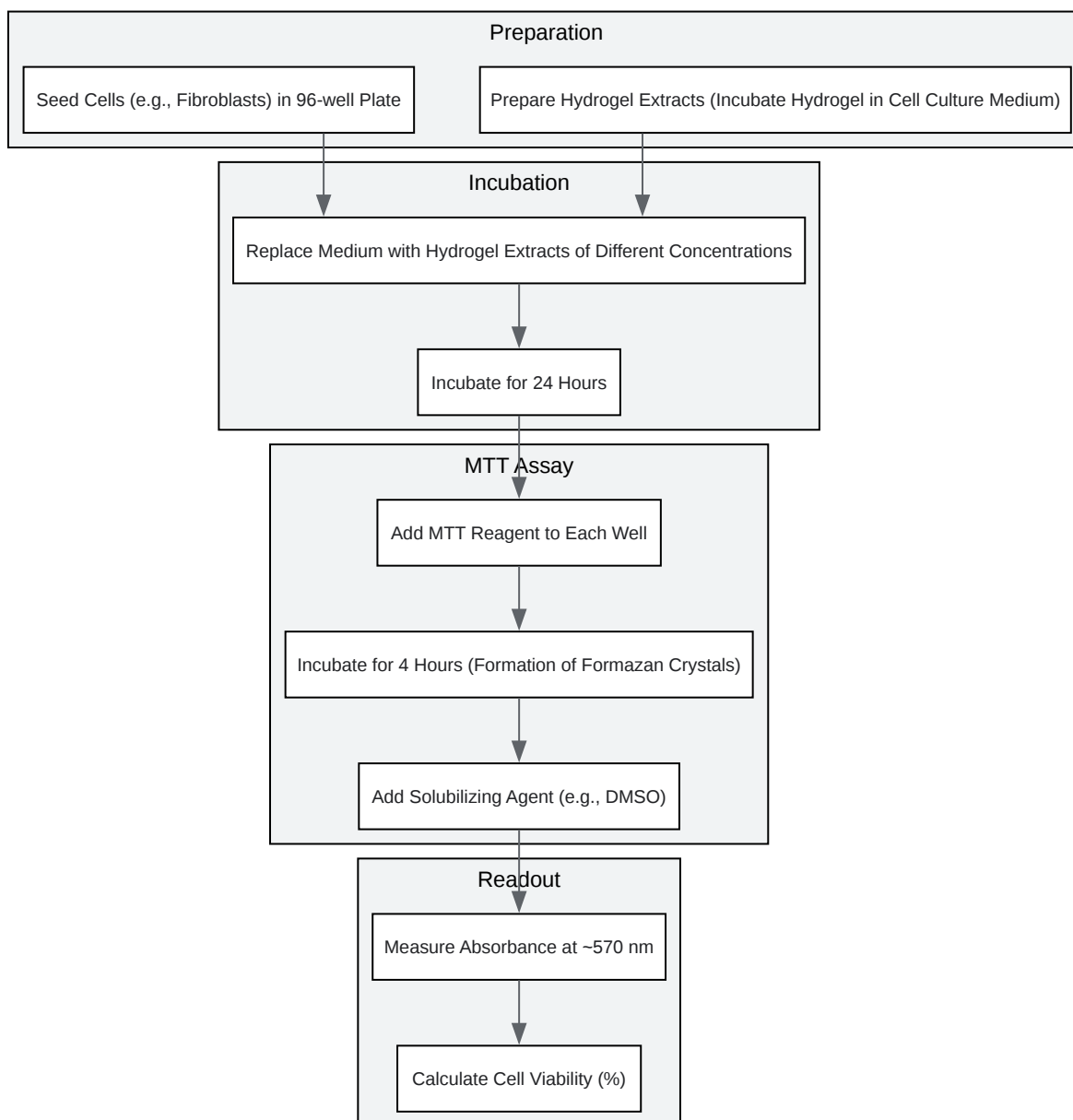
Caption: Workflow for protein adsorption analysis using SPR.

Methodology:

- Setup:
 - Mount the PCBMA-grafted sensor chip into the SPR instrument.
 - Equilibrate the system by flowing a running buffer (e.g., phosphate-buffered saline, PBS) over the sensor surface until a stable signal is achieved.
- Measurement:
 - Establish a stable baseline by continuing the buffer flow.
 - Inject a solution of the protein of interest (e.g., fibrinogen or human serum) in the running buffer over the sensor surface at a constant flow rate.
 - Monitor the change in the SPR signal in real-time to observe the association (binding) of the protein to the surface.
 - Switch back to the running buffer flow to monitor the dissociation of the protein from the surface.
 - If necessary, inject a regeneration solution to remove any bound protein and prepare the surface for the next measurement.
- Data Analysis:
 - The resulting sensorgram (a plot of SPR response units versus time) is analyzed.
 - The change in the SPR signal is proportional to the mass of adsorbed protein, allowing for quantitative determination of protein adsorption.

In Vitro Cytotoxicity Assessment by MTT Assay

This protocol describes a standard method to evaluate the cytotoxicity of PCBMA hydrogels.



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Caption: Workflow for in vitro cytotoxicity assessment using the MTT assay.

Methodology:

- Preparation:
 - Seed a suitable cell line (e.g., human dermal fibroblasts) into a 96-well plate and culture until they reach a desired confluency.
 - Prepare extracts by incubating sterilized PCBMA hydrogel samples in cell culture medium for 24 hours at 37°C. This can be done at various hydrogel concentrations.
- Cell Treatment:
 - Remove the existing culture medium from the cells and replace it with the prepared hydrogel extracts. Include positive (e.g., a cytotoxic substance) and negative (fresh medium) controls.
 - Incubate the cells with the extracts for a specified period (e.g., 24 hours).
- MTT Assay:
 - After incubation, remove the extracts and add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
 - Incubate for approximately 4 hours, during which viable cells will reduce the yellow MTT to purple formazan crystals.
 - Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to dissolve the formazan crystals.
- Data Analysis:
 - Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
 - Calculate the cell viability as a percentage relative to the negative control.

Conclusion

Carboxybetaine methacrylate and its polymer, PCBMA, offer a powerful platform for the development of advanced biomedical materials. Their exceptional antifouling properties, excellent biocompatibility, and tunable mechanical characteristics make them suitable for a wide range of applications, including drug delivery systems, medical device coatings, and tissue engineering scaffolds. The detailed protocols and quantitative data provided in this guide are intended to facilitate further research and development in harnessing the full potential of these remarkable zwitterionic materials.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Properties of Carboxybetaine Methacrylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1426704#what-are-the-properties-of-carboxybetaine-methacrylate]

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